

The Pharmacological Profile of α -Phellandrene: A Technical Guide

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Compound of Interest

Compound Name: *alpha-Phellandrene*

Cat. No.: *B1212362*

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Introduction: **Alpha-phellandrene** (α -PHE), a cyclic monoterpene found in the essential oils of various plants like Eucalyptus, mint, and black pepper, has garnered significant attention for its diverse pharmacological activities.^{[1][2][3]} This technical guide provides an in-depth overview of the core pharmacological effects of α -phellandrene, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support researchers, scientists, and drug development professionals.

Anti-inflammatory Effects

α -Phellandrene has demonstrated potent anti-inflammatory properties in several preclinical models.^{[1][4]} Its mechanism of action involves the modulation of key inflammatory mediators, including the reduction of pro-inflammatory cytokines and the inhibition of leukocyte migration.^{[5][6]}

Quantitative Data: Anti-inflammatory Activity

Model	Species	α -Phellandrene Dose	Effect	Reference
Carrageenan-induced peritonitis	Mice	50, 100, 200 mg/kg (p.o.)	Prevented neutrophil accumulation	[6]
Carrageenan-induced pleurisy	Mice	50, 100, 200 mg/kg (p.o.)	Inhibited leukocyte rolling and adhesion	[6]
Ifosfamide-induced hemorrhagic cystitis	Mice	12.5, 25, 50 mg/kg	Reduced vascular protein leakage	[1]
Ifosfamide-induced hemorrhagic cystitis	Mice	25 mg/kg	Restored IL-1 β and TNF- α levels, reduced bladder damage	[1]
LPS-stimulated macrophages	In vitro	100 μ M	63.8% inhibition of nitric oxide (NO) production	[7]

Experimental Protocols

Carrageenan-Induced Peritonitis in Mice:

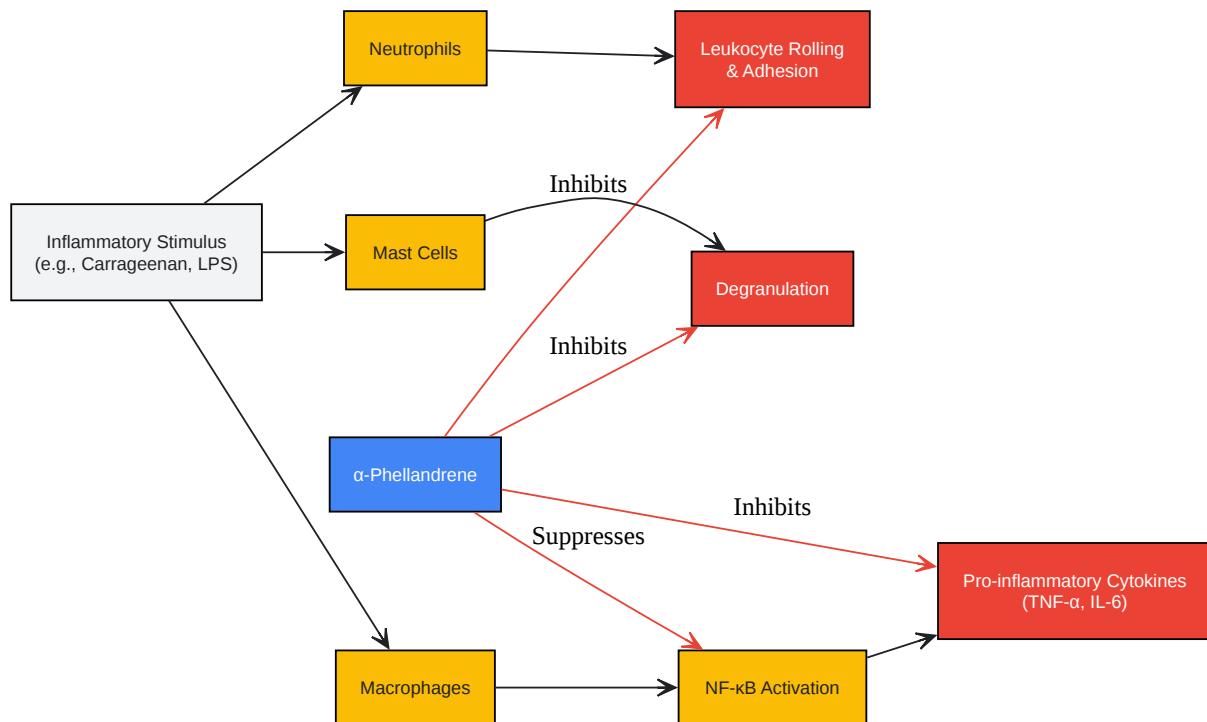
- Animals: Male Swiss mice.
- Treatment: Animals were orally pre-treated with α -phellandrene (50, 100, or 200 mg/kg) or a vehicle control.
- Induction: One hour after treatment, peritonitis was induced by an intraperitoneal injection of carrageenan.
- Assessment: Four hours post-induction, animals were euthanized, and the peritoneal cavity was washed. The levels of pro-inflammatory cytokines IL-6 and TNF- α in the peritoneal

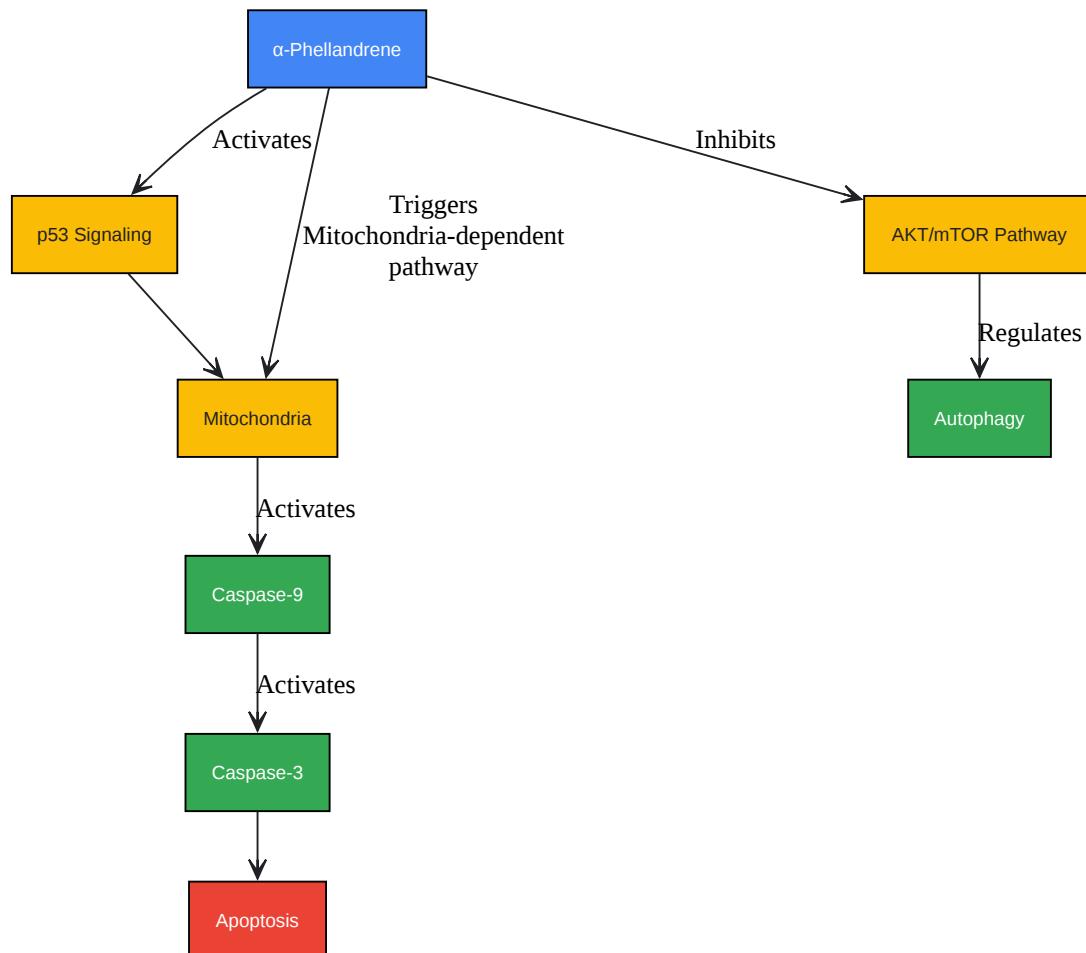
lavage were measured by ELISA. Leukocyte rolling and adhesion were examined using intravital microscopy of the mesenteric microcirculation.[1][6]

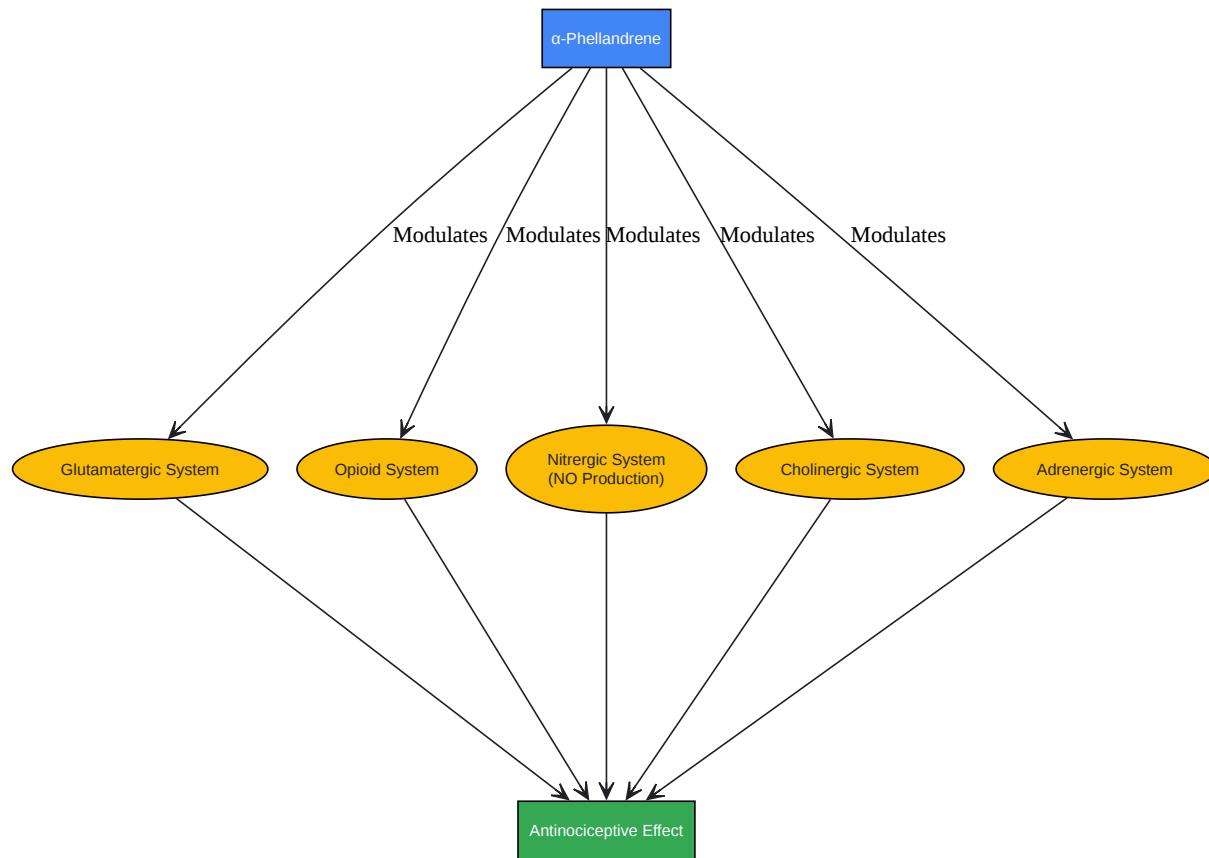
Ifosfamide-Induced Hemorrhagic Cystitis in Mice:

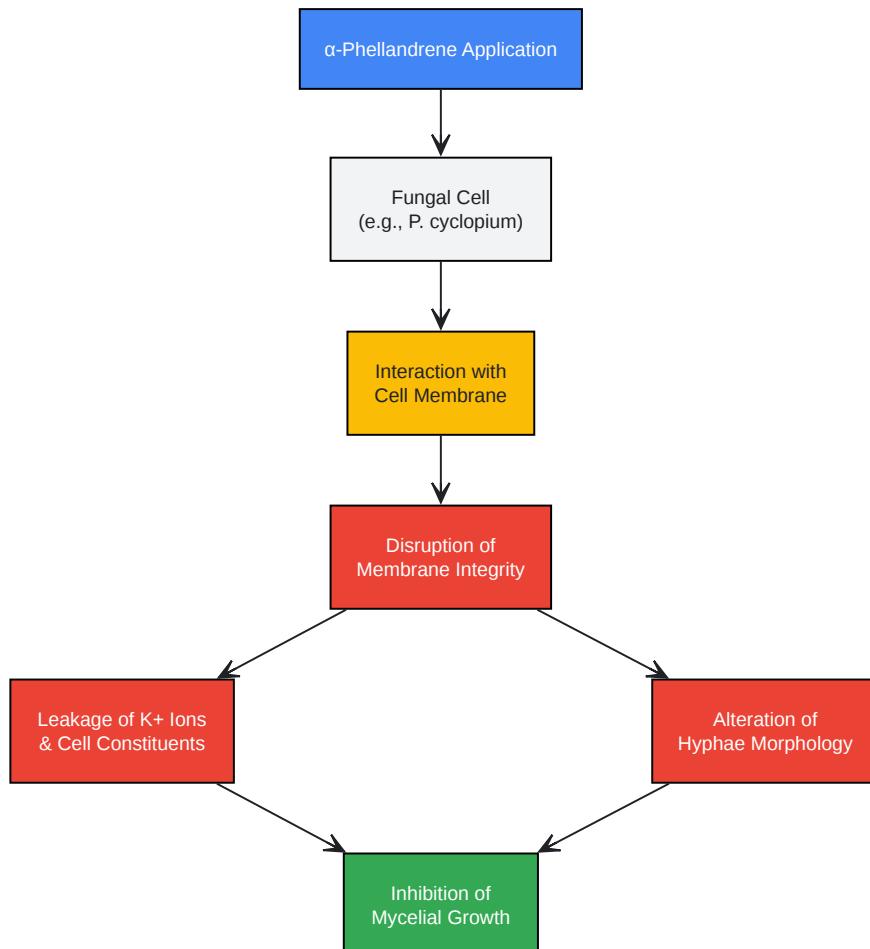
- Animals: Male Swiss mice.
- Induction: Hemorrhagic cystitis was induced by a single intraperitoneal injection of ifosfamide.
- Treatment: α -Phellandrene was administered orally at doses of 12.5, 25, and 50 mg/kg.
- Assessment: Bladder damage was assessed macroscopically and histologically. Myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, nitrite/nitrate (NO_x) levels, superoxide dismutase (SOD) activity, and reduced glutathione (GSH) levels were measured in bladder tissue.[8]

Signaling Pathway: Anti-inflammatory Action









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